molecular formula C7H9N3 B1195490 1-Phenylguanidine CAS No. 2002-16-6

1-Phenylguanidine

Cat. No.: B1195490
CAS No.: 2002-16-6
M. Wt: 135.17 g/mol
InChI Key: QRJZGVVKGFIGLI-UHFFFAOYSA-N
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Description

1-Phenylguanidine is an organic compound with the molecular formula C7H9N3. It is a derivative of guanidine where one of the hydrogen atoms is replaced by a phenyl group. This compound is a colorless solid that is insoluble in water but soluble in organic solvents like benzene. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylguanidine can be synthesized through several methods. One common method involves the reaction of aniline with cyanamide in the presence of a phase transfer catalyst. The reaction is typically carried out at a temperature of 60-70°C, and the product is obtained by adjusting the pH to neutral, followed by washing and drying .

Another method involves the reduction of nitrobenzene to aniline, which is then reacted with cyanamide to form this compound. This method also requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where aniline and cyanamide are reacted under controlled conditions. The use of phase transfer catalysts and temperature control is crucial to optimize the yield and purity of the product. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-Phenylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylguanidine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

1-Phenylguanidine is similar to other guanidine derivatives such as diphenylguanidine and methylguanidine. it is unique in its ability to form stable complexes with metals and its high reactivity in nucleophilic substitution reactions. Other similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields of research and industry.

Properties

IUPAC Name

2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJZGVVKGFIGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride)
Record name Phenylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70173836
Record name Phenylguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-16-6
Record name N-Phenylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylguanidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylguanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Phenylguanidine in synthesizing fungicidal compounds?

A1: this compound serves as a crucial building block in synthesizing various compounds exhibiting fungicidal activity. For example, it reacts with tert-butyl 3-cyclopropyl-3-oxopropanoate to produce 6-cyclopropyl-2-(phenylamino)pyrimidin-4-ol, a precursor to (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, a potent fungicide. [, ]. Similarly, this compound reacts with 1-cyclopropylbutane-1,3-dione to produce Cyprodinil, another effective fungicide. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound possesses a free amidino group (-C(=NH)NH2), essential for its participation in the Voges-Proskauer reaction []. This reaction, characterized by a color change upon reacting with certain reagents, is indicative of the presence of specific structural motifs, including the free amidino group found in this compound. This structural feature also contributes to its reactivity in synthesizing fungicidal compounds, as demonstrated in the formation of both (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate and Cyprodinil.

Q3: Beyond fungicides, are there other applications for this compound derivatives?

A3: Yes, research indicates that this compound derivatives, specifically 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives, can be efficiently synthesized using this compound as a starting material []. While the specific applications of these derivatives are not detailed in the provided abstracts, the presence of the trifluoromethyl group often imparts desirable pharmacological properties, suggesting potential applications in medicinal chemistry.

Q4: Has this compound been explored in material science applications?

A4: Interestingly, this compound has shown promise as a ligand in perovskite solar cell fabrication []. It can strongly coordinate with lead iodide (PbI2) complexes, influencing the crystallization kinetics of perovskite films and leading to improved film quality with larger grain sizes and fewer defects. This interaction highlights its potential in material science, particularly in optimizing the performance of perovskite solar cells.

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